5H-indeno[1,2-d]pyrimidine
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Overview
Description
5H-Indeno[1,2-d]pyrimidine is a heterocyclic compound that features a fused ring system combining an indene and a pyrimidine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Scientific Research Applications
5H-Indeno[1,2-d]pyrimidine has a wide range of scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound is studied for its potential to modulate biological pathways and its interactions with biomolecules.
Medicine: Research has shown its potential as an anticancer agent, particularly in inhibiting the proliferation of cancer cells.
Industry: The compound’s derivatives are explored for use in pharmaceuticals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of pyrimidine-based anti-inflammatory agents is associated with the inhibition of PGE 2 generated by COX enzymes . Like other NSAIDs, pyrimidine-based anti-inflammatory agents function by suppressing the activity of COX-1 and COX-2 enzymes and thus reduce the generation of PGE 2 .
Safety and Hazards
Future Directions
The Biginelli synthesis that mediates the production of pyrimidine compounds has been intensively studied in recent decades, especially due to the therapeutic properties of the resulting compounds . In this changing medical landscape due to COVID-19, finding new organic structures with antimicrobial and antiviral properties is a priority in current research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5H-indeno[1,2-d]pyrimidine typically involves multicomponent reactions. One common method is the Biginelli reaction, which involves the condensation of an aromatic aldehyde, urea, and ethyl acetoacetate in the presence of a catalyst such as bismuth (III) nitrate pentahydrate . Another approach is the p-toluenesulfonic acid-catalyzed domino Knoevenagel/Michael/intramolecular cyclization reaction .
Industrial Production Methods: Industrial production of this compound may utilize similar multicomponent reactions, optimized for large-scale synthesis. The choice of catalyst and reaction conditions can be adjusted to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions: 5H-Indeno[1,2-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the indene or pyrimidine rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .
Comparison with Similar Compounds
Thiazolo[3,2-a]pyrimidine: This compound shares a similar fused ring system and exhibits comparable biological activities, including anticancer and antimicrobial properties.
Benzo[h]thiazolo[2,3-b]quinazoline: Another related compound with a fused ring system, known for its antitumor activity.
Uniqueness: 5H-Indeno[1,2-d]pyrimidine is unique due to its specific ring fusion and the resulting electronic and steric properties. These characteristics contribute to its distinct biological activities and make it a valuable scaffold for drug development.
Properties
IUPAC Name |
5H-indeno[1,2-d]pyrimidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2/c1-2-4-10-8(3-1)5-9-6-12-7-13-11(9)10/h1-4,6-7H,5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEFDXVBRMCUFAO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C3=NC=NC=C31 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.